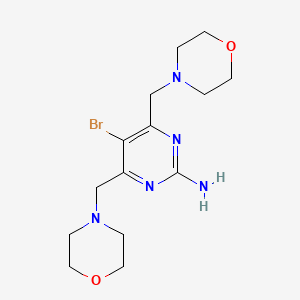
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and morpholinylmethyl groups. Its molecular formula is C14H21BrN4O2, and it is known for its potential in medicinal chemistry and other research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .
Applications De Recherche Scientifique
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- include:
- 2-Bromo-4-(4-morpholinyl)-5-pyrimidinamine
- 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine
- N-(2-Bromo-4-methylphenyl)-4,6-dimethyl-2-pyrimidinamine .
Uniqueness
What sets 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Propriétés
Numéro CAS |
5430-55-7 |
|---|---|
Formule moléculaire |
C14H22BrN5O2 |
Poids moléculaire |
372.26 g/mol |
Nom IUPAC |
5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H22BrN5O2/c15-13-11(9-19-1-5-21-6-2-19)17-14(16)18-12(13)10-20-3-7-22-8-4-20/h1-10H2,(H2,16,17,18) |
Clé InChI |
IKVVTVSBWAABCQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
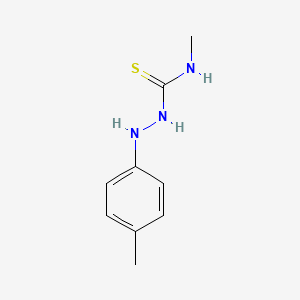
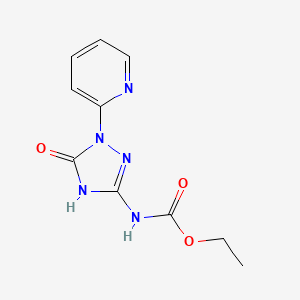
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
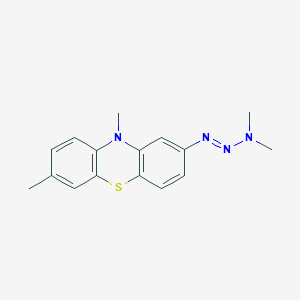
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
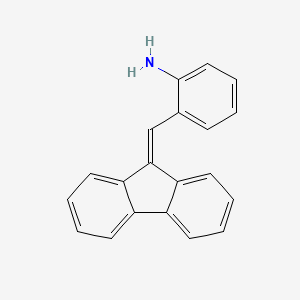
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

